4-ヨード-2-メトキシアニリン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

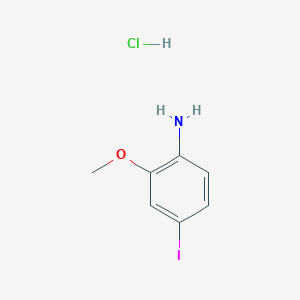

4-Iodo-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8INO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of 4-iodo-2-methoxyaniline exhibit significant anticancer properties. For example, compounds synthesized from this precursor have shown promising results against lung cancer cell lines. In a study evaluating various substituted aromatic compounds, certain derivatives demonstrated moderate to excellent inhibitory activity compared to the reference drug doxorubicin .

Synthesis of Benzothiazole Derivatives

4-Iodo-2-methoxyaniline is utilized in the synthesis of benzothiazole derivatives, which play crucial roles in medicinal chemistry. Benzothiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The compound serves as a key starting material for synthesizing various 2-substituted benzothiazole compounds, which are important in drug development .

Material Science

Dye and Pigment Production

The compound is also employed in the dye manufacturing industry due to its ability to form vibrant colored products when reacted with other chemical agents. Its application in textile dyeing processes has been noted for enhancing color fastness and stability .

Organic Synthesis

Cross-Coupling Reactions

4-Iodo-2-methoxyaniline hydrochloride participates in cross-coupling reactions, such as Sonogashira coupling, to produce complex organic molecules. This is particularly useful in synthesizing indole derivatives and other heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Compounds Development

In a study published in PMC, researchers synthesized several derivatives based on 4-iodo-2-methoxyaniline and evaluated their anticancer activity against A549 lung cancer cells. Compounds derived from this aniline derivative exhibited varying degrees of cytotoxicity, leading to the identification of several candidates for further development as anticancer agents .

Case Study 2: Synthesis of Benzothiazole Derivatives

Another study highlighted the utility of 4-iodo-2-methoxyaniline in synthesizing benzothiazole derivatives through C-H bond functionalization methods. These derivatives were assessed for their biological activities, showcasing the compound's versatility as a precursor in drug synthesis .

Data Table: Summary of Applications and Findings

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methoxyaniline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

準備方法

Synthetic Routes and Reaction Conditions

4-Iodo-2-methoxyaniline hydrochloride can be synthesized through the iodination of 2-methoxyaniline. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-iodo-2-methoxyaniline hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is usually stored in a cool, dry place to maintain its stability .

化学反応の分析

Types of Reactions

4-Iodo-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

類似化合物との比較

Similar Compounds

4-Iodoaniline: Similar structure but lacks the methoxy group.

2-Methoxyaniline: Similar structure but lacks the iodine atom.

4-Bromo-2-methoxyaniline: Similar structure with bromine instead of iodine

Uniqueness

4-Iodo-2-methoxyaniline hydrochloride is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound in various synthetic and research applications .

生物活性

4-Iodo-2-methoxyaniline hydrochloride (CAS 338454-80-1) is an organic compound characterized by its unique structural features, including an iodine atom and a methoxy group on the aniline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its interactions with various enzymes and potential applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClINO

- Molecular Weight : 249.0 g/mol

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in polar solvents such as water, methanol, and ethanol.

The presence of the iodine atom enhances the compound's reactivity, while the methoxy group serves as a directing group for further functionalization, making it a valuable intermediate in organic synthesis.

The biological activity of 4-iodo-2-methoxyaniline is primarily attributed to its interaction with specific molecular targets:

- Cytochrome P450 Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, leading to potential drug-drug interactions and altered therapeutic efficacy.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that 4-iodo-2-methoxyaniline may possess similar properties.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes (CYP1A2), impacting drug metabolism. |

| Antimicrobial | Potential antimicrobial and antifungal properties based on structural similarities with other compounds. |

| Drug Interaction | May influence pharmacokinetics due to enzyme inhibition, leading to altered drug efficacy and safety profiles. |

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of 4-iodo-2-methoxyaniline can be contrasted with similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxyaniline | Lacks iodine, resulting in different reactivity and potential applications. |

| 4-Iodoaniline | Lacks methoxy group; thus, it exhibits different chemical behavior and uses. |

| 2-Iodoaniline | Similar iodine substitution but lacks the methoxy group, affecting its biological activity profile. |

特性

IUPAC Name |

4-iodo-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUCDRNCHBNQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。